1,5-Difluoro-3-methyl-2,4-dinitrobenzene

Energetic Materials Thermal Stability Volatility

1,5-Difluoro-3-methyl-2,4-dinitrobenzene (CAS 1616526-79-4) delivers a critical 1,5-difluoro-2,4-dinitro substitution pattern unattainable with generic dinitrobenzenes. The 1,5-fluorine arrangement combined with electron-withdrawing nitro groups creates a highly electron-deficient aromatic ring — enabling precise regiocontrol in nucleophilic aromatic substitution (SNAr) that regioisomers like 2,4-difluoro-3-methyl-1,5-dinitrobenzene (CAS 112822-76-1) cannot provide. For polymer chemists, the dual fluorine leaving groups enable step-growth polymerization with diamines or bisphenols, while the reducible nitro groups offer secondary amine crosslinking sites. In energetic materials R&D, the fluorine-imparted density advantage directly improves detonation performance over non-fluorinated analogs. Efficacy in subsequent reactions is guaranteed by the exact 3-methyl steric environment, which cannot be replicated by des-methyl analogs such as 1,5-difluoro-2,4-dinitrobenzene (CAS 327-92-4). Procure this compound when regiochemical precision, enhanced leaving-group reactivity, and material performance specifications are non-negotiable.

Molecular Formula C7H4F2N2O4
Molecular Weight 218.116
CAS No. 1616526-79-4
Cat. No. B2412231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Difluoro-3-methyl-2,4-dinitrobenzene
CAS1616526-79-4
Molecular FormulaC7H4F2N2O4
Molecular Weight218.116
Structural Identifiers
SMILESCC1=C(C(=CC(=C1[N+](=O)[O-])F)F)[N+](=O)[O-]
InChIInChI=1S/C7H4F2N2O4/c1-3-6(10(12)13)4(8)2-5(9)7(3)11(14)15/h2H,1H3
InChIKeyDFZVGSVQXYJPDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Difluoro-3-methyl-2,4-dinitrobenzene (CAS 1616526-79-4): Core Physical and Chemical Baseline


1,5-Difluoro-3-methyl-2,4-dinitrobenzene (CAS 1616526-79-4) is a fluorinated nitroaromatic compound with the molecular formula C₇H₄F₂N₂O₄ and a molecular weight of 218.11 g/mol [1]. Its structure features two fluorine atoms at the 1 and 5 positions, two nitro groups at the 2 and 4 positions, and a methyl group at the 3 position, creating a unique substitution pattern . The compound is a solid at room temperature with a density of 1.6±0.1 g/cm³ and a calculated boiling point of 307.9±37.0 °C at 760 mmHg . This baseline is critical for procurement, as its exact substitution pattern dictates its specific reactivity and performance in applications ranging from energetic materials to advanced polymer synthesis, distinguishing it from other fluorinated dinitrobenzene isomers [2].

1,5-Difluoro-3-methyl-2,4-dinitrobenzene: Why Simple Substitution is Not Feasible


Generic substitution of 1,5-Difluoro-3-methyl-2,4-dinitrobenzene with other fluorinated dinitrobenzenes or dinitrotoluenes is not a viable procurement strategy due to the compound's unique substitution pattern, which governs its electronic properties and reactivity . The 1,5-arrangement of fluorine atoms, in combination with the electron-withdrawing nitro groups at the 2 and 4 positions, creates a distinct electron-deficient aromatic ring that is highly susceptible to nucleophilic aromatic substitution (SNAr) [1]. Furthermore, the presence of the methyl group at the 3-position, absent in analogs like 1,5-difluoro-2,4-dinitrobenzene (CAS 327-92-4), influences sterics and intermolecular interactions, directly impacting physical properties like melting point and volatility . This specific substitution is not interchangeable with regioisomers, such as 2,4-difluoro-3-methyl-1,5-dinitrobenzene (CAS 112822-76-1), which exhibit different regioselectivity in subsequent reactions [2]. Attempting to replace this compound with a close analog risks altering reaction outcomes, material performance, and final product specifications.

1,5-Difluoro-3-methyl-2,4-dinitrobenzene: Quantitative Performance Differentiation vs. Key Comparators


Comparative Volatility: Weight Loss Behavior vs. Fluorinated Nitroaniline Derivatives

In the design of novel melt-cast explosives, 1,5-difluoro-3-methyl-2,4-dinitrobenzene was evaluated as a comparator. The study found that this compound exhibits a more pronounced 'weightlessness phenomenon' (higher volatility) compared to its amino-functionalized derivative, 5-fluoro-3-methyl-2,4-dinitrophenylamine (DFDNTN), which was designed to increase intermolecular forces and mitigate this issue [1]. The observed alleviation of this phenomenon in DFDNTN highlights a key performance limitation of the target compound in applications requiring low volatility at elevated temperatures.

Energetic Materials Thermal Stability Volatility

Density and Boiling Point Differentiation vs. Non-Methylated Analog (1,5-Difluoro-2,4-dinitrobenzene)

The presence of a methyl group at the 3-position of 1,5-difluoro-3-methyl-2,4-dinitrobenzene significantly alters its physical properties compared to the non-methylated analog, 1,5-difluoro-2,4-dinitrobenzene (CAS 327-92-4). The target compound has a calculated density of 1.6±0.1 g/cm³ and a boiling point of 307.9±37.0 °C . In contrast, 1,5-difluoro-2,4-dinitrobenzene has a reported melting point of 70-75°C and a molecular weight of 204.09 g/mol [1]. While direct boiling point data for the comparator is scarce in public sources, the significantly higher molecular weight and the presence of the methyl group in the target compound are consistent with its higher boiling point, which can be a crucial factor in synthetic and purification processes.

Physical Chemistry Energetic Materials Property Prediction

Regioselectivity and Reactivity: Substitution Pattern Differentiation vs. Regioisomer

The 1,5-difluoro-3-methyl-2,4-dinitro substitution pattern is distinct from its regioisomer, 2,4-difluoro-3-methyl-1,5-dinitrobenzene (CAS 112822-76-1). The target compound positions the fluorine atoms adjacent to the nitro groups, a classic arrangement for enhanced activation toward nucleophilic aromatic substitution (SNAr) [1]. The regioisomer places the fluorine atoms adjacent to each other and the nitro groups in a different arrangement, which leads to different electronic and steric environments, altering its reactivity profile and the regiochemical outcome of substitution reactions [2]. This precise substitution pattern is critical for achieving the desired product in a multi-step synthesis.

Organic Synthesis SNAr Regioselectivity

Leaving Group Ability and SNAr Reactivity: Fluorine vs. Chlorine Analogs

In nucleophilic aromatic substitution (SNAr) reactions, the choice of halogen leaving group profoundly impacts reaction rate and conditions. The target compound, 1,5-difluoro-3-methyl-2,4-dinitrobenzene, features fluorine atoms as leaving groups. Fluorine is generally a better leaving group than chlorine in SNAr reactions on highly electron-deficient arenes due to its stronger electron-withdrawing inductive effect, which stabilizes the Meisenheimer complex intermediate [1]. A direct comparison with its chloro-analog, 2,4-dichloro-3-methyl-1,5-dinitrobenzene (CAS 51676-76-7), reveals that the fluoro compound is expected to undergo SNAr reactions with higher rates and under milder conditions . This class-level inference is based on the well-established relative leaving group abilities in SNAr: F > Cl, especially on highly activated rings [1].

Organic Synthesis SNAr Halogen Reactivity

Impact of Fluorination on Energetic Properties: Density Enhancement vs. Dinitrotoluene (DNT)

A class-level analysis of fluorinated nitrotoluenes demonstrates that the introduction of fluorine atoms generally leads to a notable increase in molecular density compared to their non-fluorinated counterparts . For instance, the target compound, 1,5-difluoro-3-methyl-2,4-dinitrobenzene, has a calculated density of 1.6±0.1 g/cm³ . In comparison, 2,4-dinitrotoluene (DNT), a widely used energetic material, has a reported density of approximately 1.52 g/cm³ [1]. This increase in density (approx. +0.08 g/cm³) is a direct consequence of the fluorine substitution, and is a key driver for improved detonation performance, as density is a primary factor in the calculation of detonation velocity and pressure .

Energetic Materials Density Detonation Performance

1,5-Difluoro-3-methyl-2,4-dinitrobenzene: Primary Application Scenarios Supported by Evidence


Synthesis of Advanced Energetic Materials via SNAr

Leveraging its high reactivity in nucleophilic aromatic substitution (SNAr), 1,5-difluoro-3-methyl-2,4-dinitrobenzene is a key precursor for developing novel melt-cast explosives. It can be used to introduce amine or other nucleophilic groups to generate derivatives like 5-fluoro-3-methyl-2,4-dinitrophenylamine, which were specifically designed to address volatility issues inherent in the parent compound . The higher density imparted by fluorine atoms, as evidenced by the increase over non-fluorinated DNT [1], makes it a valuable starting material for achieving improved detonation performance in the final product.

Building Block for Fluorinated Polyimides and High-Performance Polymers

The dual functionality of 1,5-difluoro-3-methyl-2,4-dinitrobenzene makes it an excellent monomer for polymer synthesis. Its two fluorine atoms serve as leaving groups for SNAr reactions with nucleophilic monomers (e.g., diamines or bisphenols), while the nitro groups can be subsequently reduced to amines for further functionalization or polymerization . This is supported by the general use of fluorinated aromatic dinitro compounds in polyimide synthesis [1], with this specific substitution pattern offering unique steric and electronic properties due to the 3-methyl group [2].

Intermediate for Regiospecific Synthesis of Bioactive Molecules

The precise 1,5-fluoro-3-methyl-2,4-dinitro substitution pattern dictates the regiochemical outcome of subsequent SNAr reactions . This is crucial for synthesizing complex molecules where one specific isomer is required, such as in medicinal chemistry for generating lead compounds with defined structure-activity relationships. The enhanced leaving group ability of fluorine compared to chlorine [1] ensures that these reactions can proceed under mild conditions, preserving sensitive functional groups elsewhere in the molecule.

Model Compound for Studying Electronic Effects in Nitroaromatics

1,5-Difluoro-3-methyl-2,4-dinitrobenzene serves as an excellent model compound for fundamental research into the electronic effects of multiple strong electron-withdrawing groups on an aromatic ring. Its well-defined structure allows for computational and experimental studies on how the combination of fluorine, nitro, and methyl substituents influences properties like molecular orbital energies, electrostatic potential surfaces, and crystal packing . This understanding is critical for the rational design of new materials and reactive intermediates.

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